molecular formula C19H22N4O4 B2816263 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034317-53-6

3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2816263
CAS No.: 2034317-53-6
M. Wt: 370.409
InChI Key: JGNMBOHAFYMWJB-UHFFFAOYSA-N
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Description

3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with similar structural features often focuses on their synthesis and potential biological activities. For example, selenium-containing dispiro indolinones, which are structurally complex like the queried compound, have been developed and shown to exhibit cytotoxic activity against certain cancer cell lines. This suggests a potential application in cancer research, particularly in the exploration of new anticancer agents (Novotortsev et al., 2021).

Molecular Modeling and Drug Design

Compounds with intricate structures are often subjects of molecular modeling studies to understand their interaction with biological targets. For instance, substituted imidazolidine derivatives have been studied for their ability to inhibit human heart chymase, with molecular modeling helping to elucidate the interactions contributing to their selectivity and activity. This points to applications in the development of new therapeutic agents for cardiovascular diseases (Niwata et al., 1997).

Chemical Synthesis and Reactivity

The reactivity and synthesis of compounds with similar backbones to the queried chemical are of significant interest in organic chemistry. Studies have explored cyclocondensation reactions involving imidazolidine derivatives, demonstrating the versatility of these compounds in synthesizing a range of heterocyclic structures. This has implications for designing novel compounds with specific properties for various scientific and industrial applications (Sokolov et al., 2013).

Exploring Electron Delocalization

Research on compounds structurally related to the query also delves into understanding the influence of electron delocalization on stability and structure, which is crucial for designing molecules with desired electronic properties. Such studies can inform the development of materials for electronic applications or provide insights into the reactivity of pharmaceutical intermediates (Hobbs et al., 2010).

Properties

IUPAC Name

3-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-11-3-4-14(5-12(11)2)22-8-13(6-16(22)24)18(26)21-9-15(10-21)23-17(25)7-20-19(23)27/h3-5,13,15H,6-10H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNMBOHAFYMWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)CNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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